molecular formula C64H86N18O22S2 B044614 Perisulfakinin CAS No. 125131-58-0

Perisulfakinin

Cat. No. B044614
M. Wt: 1523.6 g/mol
InChI Key: CEVHBPUISQUUSQ-BHEJXMHWSA-N
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Description

Perisulfakinin is a peptide with sequence similarity to gastrin and cholecystokinin, originally isolated from the corpora cardiaca of the American cockroach. It induces hindgut contractions in the same species at very low concentrations, highlighting its biological activity and significance in insect physiology (Veenstra, 1989).

Synthesis Analysis

While direct synthesis information for Perisulfakinin is limited, research on similar peptides and compounds provides insight into potential synthetic pathways. For example, the stereocontrolled total synthesis of complex molecules like peridinin demonstrates the advanced synthetic strategies that might be applicable for peptides with intricate structures, including Perisulfakinin (Furuichi et al., 2004).

Molecular Structure Analysis

The structure of Perisulfakinin, with a sulfated tyrosine residue, suggests a significant role in its biological activity. The conservation of peptide structures within the leucosulfakinin family indicates evolutionary relevance and functional specificity (Nachman et al., 1986).

Chemical Reactions and Properties

Research on related sulfur-containing compounds, like peroxodisulfate activation processes, offers insight into the chemical reactivity of sulfated peptides and their potential interactions in biological systems (Zhang et al., 2014).

Physical Properties Analysis

The physical properties of sulfated peptides, including solubility, stability, and interaction with biological membranes, are crucial for their biological function. Studies on similar compounds help understand these aspects, although specific studies on Perisulfakinin are not readily available.

Chemical Properties Analysis

The sulfation of tyrosine in Perisulfakinin is a critical feature, affecting its chemical properties, such as reactivity and binding affinity. Sulfation significantly impacts the peptide's biological activity, as evidenced by the difference in activity between sulfated and non-sulfated peptides (Veenstra, 1989).

Scientific Research Applications

  • Satiety Signaling

    PSK acts as a satiety signal by inhibiting the electrical activity of central neurons, promoting general activity. This finding is significant in understanding satiety mechanisms in organisms (Wicher et al., 2007).

  • Digestive Enzyme Release in Insects

    In lepidopteran insects, PSK stimulates the release of digestive enzymes, amylase, and protease from midgut tissue, indicating its role in digestive processes (Harshini et al., 2002).

  • Hindgut Contractions in Cockroaches

    PSK induces hindgut contractions in the American cockroach at very low concentrations, suggesting its role in gut motility (Veenstra, 1989).

  • Insect Brain Peptide

    PSK I, found in the brain of the blowfly Calliphora vomitoria, is identical to drosulfakinin I from Drosophila melanogaster, highlighting its presence in various insect species (Duve et al., 1995).

  • Inhibiting Blood Feeding in Flies

    PSK inhibits blood feeding by 45-60% in flies, although the mode of action remains unclear, indicating a potential role in feeding behavior control (Downer et al., 2007).

  • No Observable Effects in Lepidopteran Larvae

    Interestingly, PSK has no observable effects on development, food consumption, or mortality in lepidopteran larvae (Matthews et al., 2008).

  • No Effect on Crop Contractions

    PSK had no measurable effect on crop contractions in vitro in a study involving female Phormia regina (Haselton et al., 2006).

  • Presence in Mosquito Midgut

    PSK is found in the midgut of the female mosquito Aedes aegypti and is immunoreactive with various regulatory peptides (Veenstra et al., 1995).

  • Gravity Insensitivity in Cricket Larvae

    PSK-ir-neurons from cricket larvae's sensorimotor area are insensitive to gravity deprivation, suggesting potential applications in space biology (Kirschnik et al., 2002).

Safety And Hazards

The safety data sheet for Perisulfakinin is not available in the retrieved data .

properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVHBPUISQUUSQ-BHEJXMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H86N18O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154667
Record name Perisulfakinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perisulfakinin

CAS RN

125131-58-0
Record name Perisulfakinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perisulfakinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
D Wicher, C Derst, H Gautier, B Lapied… - Frontiers in cellular …, 2007 - frontiersin.org
The metabolic state is one of the determinants of the general activity level. Satiety is related to resting or sleep whereas hunger correlates to wakefulness and activity. The counterpart to …
Number of citations: 28 www.frontiersin.org
AT Haselton, CM Yin, JG Stoffolano Jr - Journal of insect physiology, 2006 - Elsevier
The dipteran crop is an elaborate diverticulation of the foregut that serves as an important food reservoir and feeding regulator. Peptidergic innervation has been associated with the …
Number of citations: 19 www.sciencedirect.com
KE Downer, RJ Nachman… - Annals of the …, 2007 - academic.oup.com
… We found that groups of flies injected with one nanomole of perisulfakinin were inhibited from … When groups of flies were injected with 10 nmol of perisulfakinin, the percentage of flies …
Number of citations: 3 academic.oup.com
JA Veenstra, GW Lau, HJ Agricola… - Histochemistry and cell …, 1995 - Springer
… Perisulfakinin, RFamide and bovine pancreatic polypeptide … same region as the perisulfakinin-immunoreactive cells, but no … urotensin and perisulfakinin immunoreactivities were …
Number of citations: 126 link.springer.com
JA Veenstra - Neuropeptides, 1989 - Elsevier
Perisulfakinin, a peptide with sequence similarity to gastrin and cholecystokinin, was isolated from the corpora cardiaca of the American cockroach. Its sequence was determined to be …
Number of citations: 124 www.sciencedirect.com
HJ Matthews, N Audsley… - Archives of Insect …, 2008 - Wiley Online Library
… Injections of Manse-AS deletion analogue5-15, Manse-AT, perisulfakinin, and MIP I had no … In studies in vitro, perisulfakinin, and MIP I had no effect on the spontaneous foregut …
Number of citations: 25 onlinelibrary.wiley.com
JA Veenstra - Insect Neurochemistry and Neurophysiology· 1989·, 1989 - Springer
… Final purification of corazonin, non-sulfated leucosulfakinin II and perisulfakinin isolated from the American cockroach. Isocratic elution for 30 min of 13% acetonitrile with 0.1 % TFA, …
Number of citations: 4 link.springer.com
A Mousley, NJ Marks, DW Halton, TG Geary… - International journal for …, 2004 - Elsevier
… As in the nematode bioassays, the unusual sulphated tyrosine in perisulfakinin may … In this study, all of the arthropod peptides tested, except perisulfakinin, were active in all three …
Number of citations: 28 www.sciencedirect.com
D Wicher, C Derst, H Gautier, B Lapied, SH Heinemann - Front. Cell. Neurosci, 2007
Number of citations: 8
R Urbach - Proc. 21st Göttingen Neurobiology Conf., Göttingen …
Number of citations: 4

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